molecular formula C16H17N5O3S B2767152 N-[2-(acetylamino)ethyl]-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 958561-68-7

N-[2-(acetylamino)ethyl]-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide

Cat. No.: B2767152
CAS No.: 958561-68-7
M. Wt: 359.4
InChI Key: LYQNNGGNAMZGFI-UHFFFAOYSA-N
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Description

N-[2-(Acetylamino)ethyl]-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide is a heterocyclic compound featuring a fused imidazo[1,2-c]quinazolinone core substituted with a thioxo group at position 5 and an acetamide-linked acetylaminoethyl side chain. The compound’s synthetic complexity arises from its multi-step assembly, likely involving condensation reactions and functional group modifications to introduce the thioacetamide moiety.

Properties

CAS No.

958561-68-7

Molecular Formula

C16H17N5O3S

Molecular Weight

359.4

IUPAC Name

N-(2-acetamidoethyl)-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide

InChI

InChI=1S/C16H17N5O3S/c1-9(22)17-6-7-18-13(23)8-12-15(24)21-14(19-12)10-4-2-3-5-11(10)20-16(21)25/h2-5,12,19H,6-8H2,1H3,(H,17,22)(H,18,23)

InChI Key

LYQNNGGNAMZGFI-UHFFFAOYSA-N

SMILES

CC(=O)NCCNC(=O)CC1C(=O)N2C(=C3C=CC=CC3=NC2=S)N1

solubility

not available

Origin of Product

United States

Mechanism of Action

Target of Action

The primary targets of N-[2-(acetylamino)ethyl]-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide are currently unknown. This compound is a derivative of imidazole, which is known to interact with a broad range of targets due to its versatile chemical and biological properties

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways of this compound. Given the broad range of activities exhibited by imidazole derivatives, it’s likely that this compound could affect multiple pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Its bioavailability would be influenced by these properties. As a derivative of imidazole, it’s likely to be soluble in water and other polar solvents, which could potentially enhance its absorption and distribution

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown and would depend on its specific targets and mode of action. Given the diverse biological activities of imidazole derivatives, this compound could potentially have a wide range of effects.

Biological Activity

N-[2-(acetylamino)ethyl]-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antitumor, and enzyme inhibition activities based on diverse research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C12H14N4O3S\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_3\text{S}

This structure features a quinazoline derivative with thioxo and acetylamino substituents that may contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit notable antimicrobial activity . For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that modifications in the quinazoline structure can enhance antibacterial efficacy (Godhani et al., 2016) .

CompoundActivityReference
N-[2-(acetylamino)ethyl]-...AntimicrobialGodhani et al., 2016
2-Mercaptoquinazolin derivativesAntimicrobialAl-Khuzaie & Al-Majidi, 2014

Antitumor Activity

Quinazoline derivatives are recognized for their antitumor properties , particularly in inhibiting cancer cell proliferation. Studies have demonstrated that certain derivatives exhibit selective inhibition against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the inhibition of tyrosine kinase receptors that are overexpressed in many tumors (Deshmukh & Dhongade, 2004) .

Cell LineIC50 (µM)Activity
MCF-727.04Antitumor
HepG231.85Antitumor

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes such as carbonic anhydrases (CAs). Selective inhibition of isoforms like hCA IX and hCA XII has been reported, which is relevant for therapeutic strategies against certain cancers (El-Azab et al., 2013) .

Case Studies

  • Antimicrobial Efficacy : A comparative study on various quinazoline derivatives revealed that N-[2-(acetylamino)ethyl]-... showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that the thioxo group enhances binding affinity to bacterial targets.
  • Antitumor Mechanism : In vitro studies demonstrated that the compound induces apoptosis in cancer cells through a mitochondrial pathway. Flow cytometry analysis showed increased annexin V binding in treated cells compared to controls.

Scientific Research Applications

Anticancer Activity

The compound has shown significant promise in anticancer research. Studies indicate that derivatives of quinazoline and thiazole structures exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-[2-(acetylamino)ethyl]-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide were tested for their anticancer activity against 60 different cell lines at the National Cancer Institute (NCI). Specific derivatives demonstrated growth inhibition values (GI50) as low as 0.25 μM against ovarian cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the amino substituents of the compound can enhance its anticancer properties. The incorporation of various functional groups has been linked to increased efficacy against specific cancer types, highlighting the importance of chemical structure in therapeutic outcomes .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activities. Research has shown that compounds with similar thiazole and quinazoline frameworks possess significant antibacterial properties against pathogens such as Mycobacterium tuberculosis. In vitro studies have demonstrated effectiveness in inhibiting vital mycobacterial enzymes like isocitrate lyase and pantothenate synthetase .

Antitubercular Activity

The compound's derivatives have also been evaluated for their antitubercular activity. In vivo studies on mice models showed promising results against Mycobacterium tuberculosis H37Rv. The active compounds were found to inhibit key enzymes essential for mycobacterial survival, suggesting potential for development into therapeutic agents against tuberculosis .

Case Studies and Research Findings

  • Cytotoxicity Testing : In a study evaluating the cytotoxicity of various substituted acetamides, compounds similar to this compound showed considerable cytotoxicity against multiple cancer cell lines including colon and melanoma .
  • Antimicrobial Evaluation : A series of synthesized derivatives were tested for their antimicrobial activity against both gram-positive and gram-negative bacteria. Results indicated that specific modifications could enhance antibacterial potency significantly .

Comparison with Similar Compounds

Table 1: Core Structure Comparison

Core Structure Key Features Potential Bioactivity
Imidazo[1,2-c]quinazolinone Rigid, planar, sulfur/nitrogen-rich Enzyme inhibition (hypothesized)
Triazino[2,3-c]quinazolinone Electron-deficient, polar substituents Antimicrobial
Benzoimidazole-Triazole Flexible, hydrogen-bonding motifs Anticancer (docking studies)

Substituent Effects on Physicochemical Properties

Substituents critically influence melting points, solubility, and spectroscopic profiles:

  • Methyl vs. Phenyl Groups: Methyl-substituted triazinoquinazolinones (e.g., 5.1) exhibit higher melting points (284–285°C) than phenyl-substituted analogs (5.2: 258–260°C), likely due to reduced steric hindrance and enhanced crystal packing .
  • Thioacetamide Linkage : The target compound’s thioacetamide group introduces a sulfur atom, which may enhance redox activity compared to oxygen-containing analogs. IR spectra of similar compounds show strong C=O (1697 cm⁻¹) and C=S (1108 cm⁻¹) stretches, corroborating functional group presence .

Table 2: Substituent Impact on Physical Properties

Compound (Reference) R Group Melting Point (°C) Yield (%) Key IR Peaks (cm⁻¹)
5.1 3-Methyl 284–285 80.3 1697 (C=O), 1108 (C=S)
5.2 3-Phenyl 258–260 87.2 1703 (C=O), 1118 (C=S)

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